
3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide is a chemical compound with the molecular formula C11H21Cl3NO4P . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide are not detailed in the sources I found .Applications De Recherche Scientifique
Branched Chain Aldehydes in Food Flavouring
Branched aldehydes, including compounds like 3-methyl butanal, are crucial for the flavor of many fermented and non-fermented food products. The production and breakdown pathways of these aldehydes from amino acids have been extensively studied, revealing significant influences on food taste. Understanding these pathways is key to controlling the formation of desired flavor compounds in various food products (Smit, Engels, & Smit, 2009).
Environmental Behavior and Fate of Parabens
Parabens, including methylparaben and propylparaben, are widely used as preservatives in products like cosmetics, food, and pharmaceuticals. Despite treatments that effectively remove them from wastewater, parabens persist in the environment, especially in surface water and sediments. Their environmental behavior, fate, and the formation of chlorinated by-products through reactions with free chlorine have been a subject of research, indicating the need for further understanding of their toxicity and environmental impact (Haman, Dauchy, Rosin, & Munoz, 2015).
Ionic Liquids in Separation Processes
1-butyl-3-methylimidazolium dicyanamide, an ionic liquid, has been researched for its potential use in separation processes. The activity coefficients at infinite dilution for various solutes, including hydrocarbons and alcohols, in this ionic liquid were determined, offering insights into its suitability as a solvent for different types of separation problems. It particularly shows promise in the separation of alkenes from alkanes, highlighting its potential as an alternative solvent in industrial applications (Domańska, Wlazło, & Karpińska, 2016).
Decomposition of Organic Pollutants
The decomposition of methyl tert-butyl ether (MTBE), a common gasoline additive, using radio frequency plasma reactors has been explored. This study demonstrated the potential of using RF plasma reactors for the decomposition and conversion of MTBE into less harmful compounds, offering an alternative method for addressing environmental contamination from such substances (Hsieh, Tsai, Chang, & Tsao, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21Cl3NO4P/c1-5-18-20(17,19-6-2)10(11(12,13)14)15-9(16)7-8(3)4/h8,10H,5-7H2,1-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTTWYCPRMGAID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)CC(C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl3NO4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>55.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816332 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,4-dimethoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2368915.png)
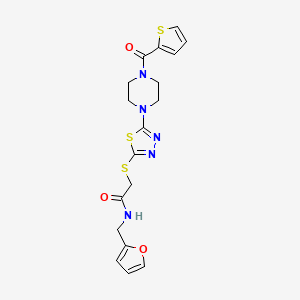
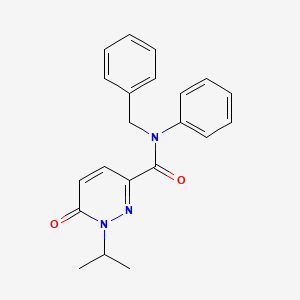
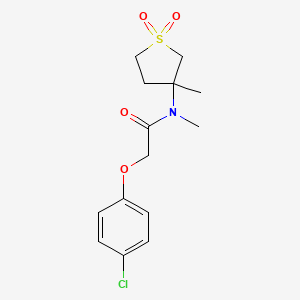
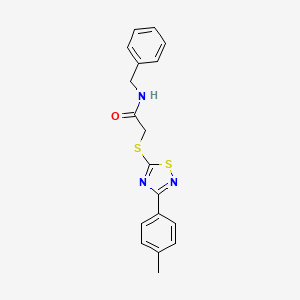

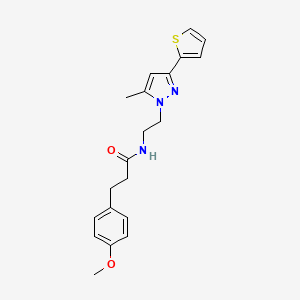
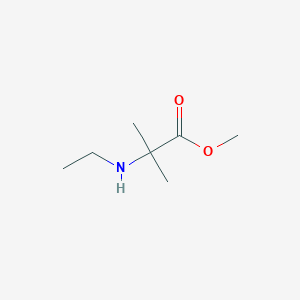
![6-[(4-Tert-butylphenyl)methyl]-3-sulfanyl-2,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2368929.png)
![3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride](/img/structure/B2368930.png)
![2-Azaspiro[3.4]octane-2-carboxamide](/img/structure/B2368933.png)
![5-benzyl-3-(4-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2368934.png)

![1-[Octahydro-2h-quinolizin-1-yl]methanamine dihydrochloride](/img/structure/B2368937.png)